(4-Oxo-4H-quinazolin-3-yl)-acetic acid
Description
Historical Development in Academic Literature
The historical development of this compound research is deeply rooted in the broader evolution of quinazoline chemistry, which traces its origins to the pioneering work of the nineteenth century. The foundation for quinazolinone research was established in 1869 when Griess prepared the first quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This groundbreaking synthesis marked the beginning of systematic investigations into quinazoline-based compounds and their derivatives.
The nomenclature and structural understanding of quinazoline compounds evolved significantly during the late nineteenth century. In 1887, the name quinazoline was first proposed by Weddige, followed by Paal and Bush's suggestion for the numbering system of the quinazoline ring structure in 1889. These early developments provided the theoretical framework necessary for the subsequent synthesis and characterization of more complex quinazolinone derivatives, including this compound.
The synthesis of quinazoline itself was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative, quinazoline-2-carboxylic acid. A more satisfactory synthetic approach was subsequently developed by Gabriel in 1903, who reported the synthesis of the parent quinazoline from ortho-nitrobenzylamine through a multi-step reduction and cyclization process. These early synthetic methodologies established the foundation for modern approaches to quinazolinone synthesis.
The academic literature reveals that systematic reviews of quinazoline chemistry began appearing in the mid-twentieth century. Williamson provided the first comprehensive review of quinazoline chemistry in 1957, followed by Lindquist's review in 1959, and these were brought up to date by Armarego in 1963. These seminal reviews consolidated the existing knowledge and identified key research directions that would influence subsequent investigations into quinazolinone derivatives.
The specific study of this compound emerged as researchers recognized the importance of introducing carboxylic acid functionalities into quinazolinone scaffolds. Early synthetic work focused on the development of efficient methodologies for incorporating acetic acid side chains into the quinazolinone core structure, leading to the establishment of standardized synthetic protocols that remain relevant in contemporary research.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its versatile pharmacological properties and its utility as a synthetic intermediate in drug development programs. Research investigations have demonstrated that this compound exhibits antiallergic activity, as evidenced by studies employing the rat passive cutaneous anaphylaxis test. These findings have positioned this compound as a valuable lead compound for the development of novel antiallergic therapeutic agents.
Contemporary medicinal chemistry research has identified this compound as a crucial component in the synthesis of Proteolysis Targeting Chimeras, commonly known as PROTACs. As an alkyl chain-based PROTAC linker, this compound facilitates the development of targeted protein degradation therapeutics, representing a cutting-edge approach to drug design that has gained significant attention in recent years. This application demonstrates the compound's relevance in modern pharmaceutical research and its potential contribution to next-generation therapeutic modalities.
The compound has also been extensively investigated for its antimicrobial properties. Research studies have focused on the synthesis and evaluation of various substituted derivatives of this compound for their antitubercular and antibacterial activities. These investigations have revealed that structural modifications to the quinazolinone core can significantly influence the antimicrobial potency, providing valuable structure-activity relationship data for medicinal chemists.
Pharmaceutical development research has identified this compound as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. The compound's ability to inhibit specific enzymes has made it an attractive scaffold for the development of enzyme inhibitors with potential therapeutic applications. This enzyme inhibition capability has been particularly relevant in the context of developing novel treatments for metabolic disorders and oncological conditions.
The compound's utility extends beyond direct pharmaceutical applications to include its role in biochemical research. Researchers utilize this compound to study metabolic pathways and enzyme interactions, providing insights into cellular processes and potential therapeutic targets. This research application has contributed to a better understanding of fundamental biological mechanisms and has informed the design of more effective therapeutic interventions.
Table 1: Research Applications of this compound in Medicinal Chemistry
Evolution of Research Interest and Current Academic Focus
The evolution of research interest in this compound has followed distinct phases that reflect broader trends in medicinal chemistry and pharmaceutical research. Initial investigations focused primarily on synthetic methodology development and basic characterization studies. These early research efforts established fundamental knowledge about the compound's chemical properties, synthetic accessibility, and structural characteristics that would inform subsequent applications.
The transition from basic synthetic studies to biological evaluation marked a significant evolution in research focus. As the quinazolinone scaffold gained recognition for its pharmacological potential, researchers began systematic investigations of this compound's biological activities. This shift represented a broader trend in medicinal chemistry toward the rational design of bioactive compounds based on established pharmacophores.
Contemporary research has witnessed a dramatic expansion in the scope of applications for this compound. The emergence of PROTAC technology has created new opportunities for utilizing this compound as a synthetic building block in cutting-edge therapeutic modalities. This development represents a significant evolution from traditional small molecule drug discovery approaches toward more sophisticated targeted protein degradation strategies.
Current academic focus has increasingly emphasized the development of novel synthetic methodologies for accessing this compound derivatives with enhanced biological properties. Microwave-assisted synthesis techniques have gained particular attention as researchers seek more efficient and environmentally sustainable synthetic approaches. These modern synthetic methods represent a significant advancement over traditional thermal heating approaches, offering reduced reaction times and improved yields.
The integration of computational chemistry approaches has become an increasingly important aspect of contemporary research involving this compound. Molecular modeling studies and quantitative structure-activity relationship analyses have provided valuable insights into the compound's mechanism of action and have informed the design of more potent derivatives. These computational approaches have accelerated the drug discovery process and have enabled more rational approaches to lead optimization.
Current research trends also reflect an increased emphasis on understanding the compound's role in complex biological systems. Studies investigating the compound's interactions with various biological targets have revealed its potential for polypharmacology applications, where a single compound can modulate multiple therapeutic targets simultaneously. This research direction represents a significant evolution from traditional single-target drug design approaches.
Table 2: Evolution of Research Focus for this compound
| Research Phase | Time Period | Primary Focus | Key Developments |
|---|---|---|---|
| Early Synthesis | 1960s-1980s | Synthetic Methodology | Basic synthetic protocols established |
| Biological Evaluation | 1980s-2000s | Pharmacological Screening | Antiallergic and antimicrobial activities identified |
| Advanced Applications | 2000s-2010s | Drug Development | Enzyme inhibition and therapeutic applications |
| Modern Technologies | 2010s-Present | PROTAC Development | Targeted protein degradation applications |
| Computational Integration | 2015-Present | Rational Design | Structure-activity relationship optimization |
The current academic landscape demonstrates a strong commitment to exploring the full potential of this compound across multiple research domains. Ongoing investigations continue to reveal new applications and mechanisms of action, ensuring that this compound remains at the forefront of contemporary medicinal chemistry research. The sustained research interest reflects both the compound's proven utility and its potential for future therapeutic developments.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBICQPTZBHLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352567 | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-53-7 | |
| Record name | 4-Oxo-3(4H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Oxo-4H-quinazolin-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrochemical Synthesis via Cyclization of 2-Aminobenzamides and Aldehydes
Electrochemical methods have emerged as sustainable pathways for constructing the quinazolinone core. In a representative procedure, 2-aminobenzamide reacts with aldehydes in the presence of acetic acid as both electrolyte and proton donor . Carbon and aluminum electrodes facilitate oxidative cyclization at room temperature, forming 4-quinazolinones. For instance, Ghoshal et al. demonstrated that substituting benzaldehyde with glyoxylic acid derivatives could theoretically yield (4-oxo-4H-quinazolin-3-yl)-acetic acid, though this specific application remains unexplored in the literature .
Mechanistic Insights :
-
Hemiaminal Formation : The aldehyde condenses with 2-aminobenzamide to form a hemiaminal intermediate.
-
Dehydration : Acidic conditions promote dehydration to an imine intermediate.
-
Anodic Oxidation : Electrochemical oxidation induces cyclization, yielding the quinazolinone scaffold .
Optimization Parameters :
-
Current Density : ~0.35 A·cm⁻² ensures efficient electron transfer without side reactions.
-
Solvent : Methanol or acetonitrile enhances solubility of intermediates.
-
Yield : Typical yields for analogous compounds range from 60% to 85% .
Nucleophilic Substitution of 3-Aminoquinazolin-4-ones with Chloroacetic Acid
A direct route involves reacting 3-aminoquinazolin-4-ones with chloroacetic acid under reflux conditions. This method, adapted from antitubercular quinazolinone syntheses, introduces the acetic acid group via nucleophilic displacement .
Procedure :
-
Reagent Ratios : Equimolar 3-aminoquinazolin-4-one and chloroacetic acid.
-
Solvent : Absolute ethanol or methanol.
-
Conditions : Reflux for 4–5 hours, monitored by TLC.
Example :
-
Substrate : 3-Amino-2-phenylquinazolin-4-one.
-
Product : 4-Oxo-2-phenyl-4H-quinazolin-3-ylamino-acetic acid (Yield: 39.78%, m.p. 180–183°C) .
Limitations :
-
Requires pre-synthesized 3-aminoquinazolin-4-ones, adding synthetic steps.
-
Competing reactions (e.g., over-alkylation) may reduce efficiency.
Acid-Catalyzed Condensation of Anthranilic Acid Derivatives
Anthranilic acid serves as a versatile precursor for quinazolinones. Reacting 5-iodoanthranilic acid with acetic anhydride forms a benzoxazinone intermediate, which undergoes nucleophilic attack by formamide or hydrazine to yield 3-aminoquinazolin-4-ones . Subsequent alkylation with chloroacetic acid introduces the acetic acid moiety.
Key Steps :
-
Benzoxazinone Synthesis :
-
Ring Expansion :
-
Benzoxazinone + formamide → 3-Aminoquinazolin-4-one.
-
-
Alkylation :
Advantages :
-
High functional group tolerance.
-
Scalable to gram quantities.
One-Pot Synthesis Using Heterogeneous Catalysts
Recent advances utilize magnetic nanocatalysts (e.g., PBDS-SCMNPs) to streamline quinazoline formation. A one-pot reaction of 2-amino-5-chlorobenzophenone, glyoxylic acid, and ammonium acetate in the presence of PBDS-SCMNPs achieves cyclocondensation and acetic acid incorporation simultaneously .
Conditions :
-
Catalyst Loading : 10 mol%.
-
Temperature : 80°C.
-
Time : 30–60 minutes.
Benefits :
-
Catalyst reusability (5 cycles with <5% yield drop).
-
Avoids toxic solvents.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline ring undergoes oxidation under controlled conditions:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Cu(OAc)₂ + TBHP | DCM, N₂ atmosphere, 25°C | Quinazoline-3-oxide derivatives | 65–78% | |
| KMnO₄ in H₂SO₄ | Reflux, 4 hours | Carboxylic acid derivatives | 52% |
Oxidation primarily targets the nitrogen atoms in the quinazoline ring, forming N-oxide derivatives . Strong oxidizing agents like KMnO₄ further oxidize the acetic acid sidechain to α-keto acids .
Reduction Reactions
Hydrogenation selectively reduces the quinazoline ring:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (5%) | EtOH, 50 psi, 6 hours | Dihydroquinazoline derivatives | 85% | |
| NaBH₄ + NiCl₂ | THF, 0°C to RT | Partially reduced intermediates | 60% |
Reduction preserves the acetic acid moiety while saturating the quinazoline ring’s double bonds .
Substitution Reactions
Electrophilic substitution occurs at positions 6 and 8 of the quinazoline ring:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 12 hours | 6-Bromo derivatives | 70% | |
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hours | 8-Nitro derivatives | 55% |
Halogenation and nitration proceed regioselectively, influenced by the electron-withdrawing oxo group .
Condensation Reactions
The acetic acid sidechain participates in cyclocondensation:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| 1,3-Diketones + tert-BuOK | Dioxane, reflux, 24 hours | 4-Hydroxyquinoline hybrids | 14–59% | |
| Hydrazine hydrate | EtOH, reflux, 8 hours | Pyrazolinone-quinazolinones | 68% |
These reactions form fused heterocycles, enhancing biological activity .
Hydrolysis and Esterification
The carboxylic acid group undergoes typical acid-base reactions:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 3 hours | Acid chloride intermediate | 90% | |
| 2-(Diethylamino)ethanol | CH₂Cl₂, RT, 4 hours | Ester derivatives | 75% |
Esterification improves solubility for pharmacological applications .
Cyclization Reactions
Intramolecular cyclization forms complex scaffolds:
| Reagents | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Toluene, 110°C, 6 hours | Quinazolinone-fused oxazoles | 63% | |
| PPA (Polyphosphoric acid) | 120°C, 3 hours | Tetracyclic lactams | 58% |
Cyclization leverages both the quinazoline ring and the acetic acid sidechain .
Key Mechanistic Insights
-
Oxidation/Reduction : Governed by the redox-active quinazoline core .
-
Substitution : Directed by the electron-deficient C6 and C8 positions .
-
Sidechain Reactivity : The acetic acid group facilitates esterification and condensation .
Experimental protocols emphasize solvent choice (e.g., dioxane for condensation ) and catalyst optimization (e.g., Pd/C for hydrogenation ). Yields vary significantly with substituent electronic effects and steric hindrance.
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.
Medicinal Chemistry
(4-Oxo-4H-quinazolin-3-yl)-acetic acid is primarily investigated for its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the Epidermal Growth Factor Receptor (EGFR), a target in many cancers .
PROTAC Development
This compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade specific proteins involved in disease pathways. The ability to target and degrade proteins offers a novel approach for cancer treatment by exploiting the ubiquitin-proteasome system .
Anticancer Activity
Research has demonstrated significant cytotoxic effects against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancers (NCI-H23). For example, certain derivatives showed up to five times more potency than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been shown to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Antiallergic Effects
Certain substituted derivatives have demonstrated strong antiallergic effects in preclinical models, indicating potential therapeutic applications for allergic conditions.
Nootropic and Antihypoxic Effects
Research has also explored the nootropic effects of quinazoline derivatives, suggesting their potential in cognitive enhancement and protection against hypoxic conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinazolinone derivatives allows for targeted biological activities. Below is a detailed comparison of (4-Oxo-4H-quinazolin-3-yl)-acetic acid with structurally related compounds:
Key Comparative Insights
Reactivity and Synthesis :
- This compound is primarily a building block, while derivatives like 4-oxo-2-thioxothiazolidin-3-yl acetic acids require multi-step cyclization involving CS₂ .
- Thioether-linked derivatives (e.g., ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate) are synthesized via nucleophilic substitution, enabling modular functionalization .
Biological Activity: The thioxothiazolidinone moiety enhances enzyme inhibition (e.g., aldose reductase), likely due to sulfur’s electron-withdrawing effects and improved binding affinity . Triazinoquinazoline derivatives exhibit superior antioxidant activity compared to N-acetylcysteine, attributed to radical scavenging by the fused triazine ring . Brominated derivatives with hydroxyphenyl groups show dual antioxidant and anti-inflammatory effects, leveraging halogen interactions with biological targets .
Structural-Activity Relationships (SAR): Substituent Position: Thio groups at position 2 of quinazolinone (vs. position 3 in the parent compound) improve solubility and bioavailability . Ring Fusion: Fused triazino or thiazolidinone rings increase planarity and π-π stacking, enhancing interactions with enzymes like aldose reductase .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
(4-Oxo-4H-quinazolin-3-yl)-acetic acid, also known as 2-(4-oxoquinazolin-3-yl)acetic acid, is a compound with significant biological activity, particularly in the context of drug design and therapeutic applications. This compound has been investigated for its potential as a PROTAC linker and its various pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Molecular Formula : CHNO
- Molecular Weight : 204.18 g/mol
- CAS Number : 14663-53-7
- Boiling Point : 444.6°C at 760 mmHg
This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach in drug development for diseases such as cancer .
Anticancer Activity
Research has shown that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds are known to inhibit the activity of tyrosine kinases, which play a critical role in tumorigenesis. For instance, quinazoline derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .
Antiallergic Activity
In studies involving substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, it was found that certain derivatives exhibited strong antiallergic effects in rat models. The presence of specific substituents significantly enhanced their potency in passive cutaneous anaphylaxis tests .
Nootropic and Antihypoxic Effects
Quinazoline derivatives have also been explored for their nootropic (cognitive enhancement) and antihypoxic (protection against low oxygen levels) activities. These compounds demonstrated a spectrum of psychotropic effects that may surpass traditional medications used for cognitive disorders .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions or acylation. For example, [2-(2-octadecylcarbamoyl-vinyl)-4-oxo-4H-quinazolin-3-yl]-acetic acid can be synthesized by reacting glycine with a quinazolinone precursor in butanol with water, followed by cyclization using hydrazine hydrate . Alternatively, acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane yields derivatives, with KCl precipitation indicating reaction completion .
Q. How is the structural integrity of synthesized derivatives validated?
- Methodological Answer : Characterization employs EI-MS for molecular ion peaks (e.g., m/z: 459.78 [M⁺] for chlorophenyl derivatives) and NMR to confirm substituent positions (e.g., δ 134.86 ppm for aromatic carbons) . Elemental analysis (C, H, N) ensures purity, with deviations <0.3% indicating successful synthesis .
Q. What in vitro models are used to screen anticancer activity?
- Methodological Answer : Cytotoxicity is evaluated against human cancer cell lines (e.g., MCF-7, HeLa) using dose-response assays. Derivatives like (E)-N-(4-Chlorophenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3-yl)acetamide show IC₅₀ values in the micromolar range, with mechanisms involving apoptosis induction .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the para position enhance cytotoxicity by 30–40% compared to electron-donating groups (e.g., -OCH₃). Steric effects from bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .
Q. What strategies optimize reaction yields during acylation?
- Methodological Answer : Yield optimization involves solvent selection (dioxane improves solubility of aromatic acid chlorides) and temperature control (60–80°C minimizes side reactions). Monitoring KCl precipitation ensures stoichiometric completion, achieving yields >75% .
Q. Are there contradictions in reported synthetic methods?
- Methodological Answer : While uses hydrazine hydrate for cyclization in butanol, employs aromatic acid chlorides in dioxane. The choice depends on substituent compatibility: hydrazine favors six-membered ring formation, while acylation is preferred for aromatic functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
